(R)-5-(Oxiran-2-ylmethoxy)quinoline
Overview
Description
®-5-(Oxiran-2-ylmethoxy)quinoline is a chiral compound featuring a quinoline core substituted with an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Oxiran-2-ylmethoxy)quinoline typically involves the following steps:
Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.
Epoxidation: The introduction of the oxirane ring can be achieved through epoxidation of an appropriate alkene precursor. Common reagents for epoxidation include peracids such as meta-chloroperoxybenzoic acid (m-CPBA).
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of ®-5-(Oxiran-2-ylmethoxy)quinoline would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
®-5-(Oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted quinoline derivatives.
Oxidation: Oxidized quinoline derivatives with altered electronic properties.
Reduction: Reduced quinoline derivatives with different functional groups.
Scientific Research Applications
®-5-(Oxiran-2-ylmethoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential as a drug candidate.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of ®-5-(Oxiran-2-ylmethoxy)quinoline involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The quinoline core can interact with aromatic residues through π-π stacking interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(Oxiran-2-ylmethoxy)quinoline: The enantiomer of the compound with different chiral properties.
5-(Oxiran-2-ylmethoxy)isoquinoline: A similar compound with an isoquinoline core instead of quinoline.
5-(Oxiran-2-ylmethoxy)benzene: A simpler structure with a benzene ring instead of quinoline.
Uniqueness
®-5-(Oxiran-2-ylmethoxy)quinoline is unique due to its specific chiral configuration and the presence of both an oxirane ring and a quinoline core
Properties
IUPAC Name |
5-[[(2R)-oxiran-2-yl]methoxy]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRYHBTWIHLITG-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471323 | |
Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145679-40-9 | |
Record name | (R)-5-(Oxiran-2-ylmethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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